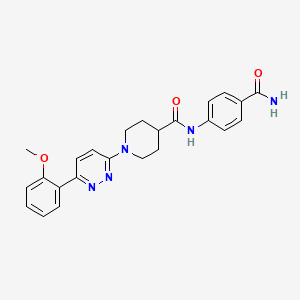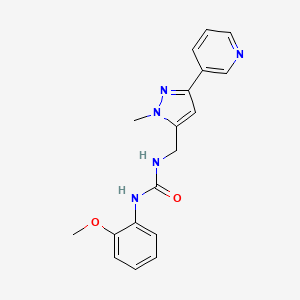
1-(2-methoxyphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea
カタログ番号:
B2375905
CAS番号:
2034350-36-0
分子量:
337.383
InChIキー:
IRBYQNGQITXFNO-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea, also known as MPMP, is a chemical compound that has been studied for its potential therapeutic applications in various fields of scientific research.
科学的研究の応用
Hydrogel Formation and Physical Property Tuning
- Urea derivatives can form hydrogels in acidic conditions, with the rheology and morphology of these gels being tunable by the anion present. This property is significant for creating materials with specific physical characteristics for biomedical and industrial applications (Lloyd & Steed, 2011).
Conformational Equilibrium and Molecular Sensing
- Urea compounds can exhibit conformational equilibrium and tautomerism, which are influenced by their interactions with other molecules. This behavior opens new possibilities in molecular sensing, where changes in conformation can signal the presence of specific substances (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Anticancer Activity
- Certain urea derivatives have been investigated for their anticancer activities. These compounds demonstrate significant effects against various cancer cell lines, highlighting their potential as therapeutic agents (Feng et al., 2020).
Synthesis of Heterocycles
- Urea derivatives serve as precursors in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. The ability to efficiently create diverse heterocycles from urea compounds underscores their importance in organic synthesis (Mahata et al., 2003).
Binding and Complexation
- Pyridyl ureas can selectively bind to specific ions and molecules, demonstrating potential in creating selective sensors and in molecular recognition studies. This selectivity is valuable for environmental monitoring and in designing targeted therapeutic agents (Jordan et al., 2010).
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-23-14(10-16(22-23)13-6-5-9-19-11-13)12-20-18(24)21-15-7-3-4-8-17(15)25-2/h3-11H,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBYQNGQITXFNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-...
Cat. No.: B2375822
CAS No.: 688337-04-4
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2...
Cat. No.: B2375825
CAS No.: 573937-67-4
N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfon...
Cat. No.: B2375827
CAS No.: 2034606-10-3
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxypheny...
Cat. No.: B2375828
CAS No.: 852439-18-0
![N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2375822.png)
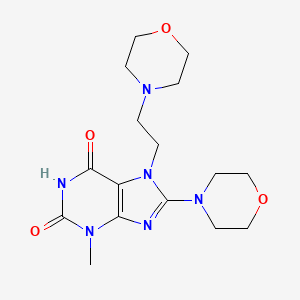
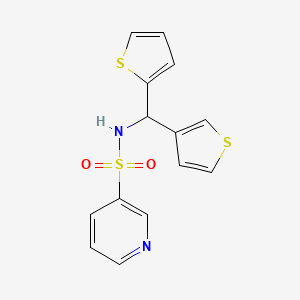

![N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2375830.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2375832.png)

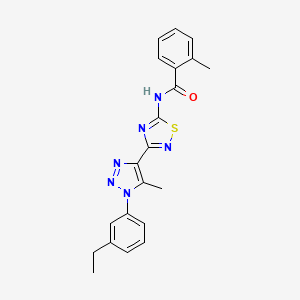
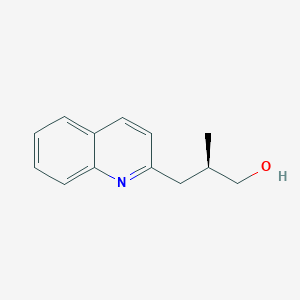
![Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2375840.png)

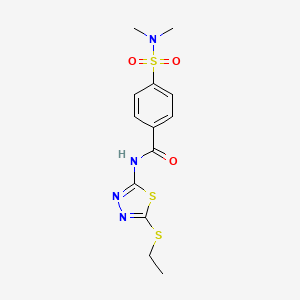
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-1-naphthamide](/img/structure/B2375844.png)
